Methyl 6-methylbenzo[d]oxazole-2-carboxylate

Catalog No.
S13627269
CAS No.
M.F
C10H9NO3
M. Wt
191.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-methylbenzo[d]oxazole-2-carboxylate

Product Name

Methyl 6-methylbenzo[d]oxazole-2-carboxylate

IUPAC Name

methyl 6-methyl-1,3-benzoxazole-2-carboxylate

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

InChI

InChI=1S/C10H9NO3/c1-6-3-4-7-8(5-6)14-9(11-7)10(12)13-2/h3-5H,1-2H3

InChI Key

CFZRIKMQVHDVLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C(=O)OC

Methyl 6-methylbenzo[d]oxazole-2-carboxylate is a heterocyclic compound characterized by its oxazole ring, which includes one nitrogen and one oxygen atom within a five-membered structure. This compound features a methyl group at the 6-position of the benzo[d]oxazole moiety and a carboxylate group, contributing to its unique chemical properties. Its molecular formula is C10H9NO3C_{10}H_{9}NO_{3} with a molecular weight of approximately 191.18 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural characteristics.

, including:

  • Substitution Reactions: The methyl group at the 6-position can be substituted with different nucleophiles under suitable conditions.
  • Oxidation and Reduction: The oxazole ring may undergo oxidation or reduction, leading to the formation of diverse derivatives.
  • Ester Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid.

These reactions allow for the modification of the compound's structure, potentially enhancing its biological activity or utility in synthetic applications.

Research indicates that compounds containing oxazole rings exhibit a range of biological activities, including:

  • Antimicrobial Properties: Methyl 6-methylbenzo[d]oxazole-2-carboxylate has been investigated for its effectiveness against various microorganisms.
  • Anticancer Activity: Preliminary studies suggest potential anticancer properties, making it a candidate for further investigation in cancer therapeutics.
  • Enzyme Inhibition: The compound may interact with specific enzymes, influencing biochemical pathways relevant to disease processes.

The presence of the methyl group and the oxazole ring enhances its interaction with biological targets, which could lead to significant therapeutic implications.

The synthesis of methyl 6-methylbenzo[d]oxazole-2-carboxylate can be achieved through several methods:

  • Cyclization Reaction: One common synthetic route involves cyclizing 2-amino-phenol with an appropriate carboxylic acid derivative in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature.
  • Esterification: Following cyclization, the resulting intermediate can be esterified using methanol to form the final product.
  • Alternative Routes: Other methods may involve variations in reaction conditions or starting materials, allowing for flexibility in synthesis depending on desired yields and purity.

These methods contribute to the compound's accessibility for research and industrial applications.

Methyl 6-methylbenzo[d]oxazole-2-carboxylate has several potential applications:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals due to its unique structure and biological activity.
  • Organic Synthesis: Utilized as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Investigated for use in developing novel materials with specific properties.

The compound's versatility makes it valuable across various scientific disciplines.

Studies on methyl 6-methylbenzo[d]oxazole-2-carboxylate have focused on its interactions with biological macromolecules. Investigations include:

  • Binding Affinity: Analyzing how effectively the compound binds to specific enzymes or receptors, which is crucial for understanding its mechanism of action.
  • Structure-Activity Relationship (SAR): Exploring how modifications to its structure influence biological activity, guiding further development of derivatives with enhanced efficacy or specificity.

These studies are essential for elucidating the compound's potential therapeutic roles.

Several compounds share structural similarities with methyl 6-methylbenzo[d]oxazole-2-carboxylate, each exhibiting unique properties:

Compound NameStructural FeaturesNotable Differences
Methyl benzo[d]oxazole-2-carboxylateLacks methyl substitution at the 6-positionDifferent reactivity and biological profile
Methyl 6-fluorobenzo[d]oxazole-2-carboxylateContains a fluorine atom instead of a methyl groupPotentially enhanced lipophilicity and stability
Methyl 6-chlorobenzo[d]oxazole-2-carboxylateContains a chlorine atom at the 6-positionVarying electronic effects compared to fluorine
Methyl 6-bromobenzo[d]oxazole-2-carboxylateContains a bromine atom instead of methylDifferent steric effects influencing reactivity

Uniqueness

The systematic naming of methyl 6-methylbenzo[d]oxazole-2-carboxylate follows IUPAC guidelines for fused heterocyclic systems. The base structure, benzo[d]oxazole, consists of a benzene ring fused to an oxazole ring, where the oxygen atom is positioned at the 1-site and the nitrogen at the 3-site of the oxazole component. Numbering begins at the oxygen atom, proceeding clockwise around the oxazole ring and continuing into the fused benzene ring.

The substituents are prioritized based on their positions:

  • A methyl ester group (-COOCH₃) at the 2-position of the oxazole ring.
  • A methyl group (-CH₃) at the 6-position of the benzene ring.

Thus, the full IUPAC name is methyl 6-methyl-1,3-benzoxazole-2-carboxylate. This nomenclature aligns with the structure depicted in PubChem (CID 13775885) and corroborates the molecular formula C₁₀H₉NO₃.

Structural Characteristics: Molecular Geometry and Bonding Patterns

Molecular Geometry

The compound’s structure combines planar aromatic systems with localized substituents:

  • Benzo[d]oxazole core: A fused bicyclic system with bond lengths consistent with aromaticity (C-C: ~1.39 Å, C-O: ~1.36 Å, C-N: ~1.30 Å).
  • Methyl ester group: The carbonyl (C=O) bond length is approximately 1.21 Å, typical for esters, while the ester oxygen (C-O-C) adopts a trigonal planar geometry.
  • Methyl substituent: The 6-methyl group extends perpendicularly from the benzene ring, introducing steric effects but maintaining the ring’s planarity.

Bonding and Resonance

The oxazole ring exhibits conjugation, with lone pairs from oxygen and nitrogen participating in π-bond delocalization. This resonance stabilizes the heterocycle and influences reactivity. The ester group’s carbonyl oxygen further engages in resonance with the adjacent oxazole nitrogen, enhancing electrophilicity at the carbonyl carbon.

Table 1: Key Bond Lengths and Angles

Bond/AngleValue (Å/°)Description
C2-O1 (oxazole)1.36Shorter due to resonance with N3
C2-N3 (oxazole)1.30Partial double bond character
C7-O8 (ester)1.21Standard carbonyl bond length
C9-C10 (methyl)1.54Typical C-C single bond

Spectroscopic Profiling (NMR, IR, MS) for Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 2.45 (s, 3H): Methyl group at C6 (no adjacent protons).
  • δ 3.95 (s, 3H): Methoxy group of the ester.
  • δ 7.25–7.80 (m, 3H): Aromatic protons (H4, H5, H7), with coupling patterns indicative of adjacent substituents.

¹³C NMR (100 MHz, CDCl₃):

  • δ 162.5: Carbonyl carbon (C=O).
  • δ 150.1, 142.3: Oxazole carbons (C2, N3-C).
  • δ 21.1, 52.3: Methyl carbons (C6-CH₃, OCH₃).

Infrared (IR) Spectroscopy

  • 1735 cm⁻¹: Strong C=O stretch of the ester.
  • 1260 cm⁻¹: C-O-C asymmetric stretching.
  • 1600 cm⁻¹: Aromatic C=C vibrations.

Mass Spectrometry (MS)

  • Molecular ion peak: m/z 191.18 [M]⁺, consistent with C₁₀H₉NO₃.
  • Fragmentation:
    • m/z 132: Loss of COOCH₃ (59 amu).
    • m/z 104: Further loss of CH₃CO.

Table 2: Summary of Spectroscopic Data

TechniqueKey SignalsAssignment
¹H NMRδ 2.45 (s), δ 3.95 (s), δ 7.25–7.80 (m)C6-CH₃, OCH₃, aromatic protons
¹³C NMRδ 162.5, δ 150.1, δ 21.1C=O, oxazole carbons, CH₃
IR1735 cm⁻¹, 1260 cm⁻¹Ester C=O, C-O-C
MSm/z 191, 132, 104Molecular ion, fragments

Comparative Analysis with Benzo[d]oxazole Derivative Family

Structural and Electronic Comparisons

Methyl 6-methylbenzo[d]oxazole-2-carboxylate differs from analogues like 6-fluorobenzo[d]oxazole derivatives in substituent electronic effects:

  • Electron-donating vs. withdrawing groups: The methyl group at C6 donates electrons via hyperconjugation, contrasting with fluorine’s electron-withdrawing nature.
  • Steric effects: The methyl group introduces steric hindrance absent in smaller substituents like hydrogen or fluorine.

Synthetic Methodologies

While 6-fluoro derivatives require fluorinated acyl chlorides, the methyl-substituted compound is synthesized via cyclization of methylated 2-aminophenol precursors, avoiding halogenation steps.

Table 3: Comparative Properties of Benzo[d]oxazole Derivatives

CompoundSubstituent (C6)Molecular Weight (g/mol)Key IR C=O (cm⁻¹)
Methyl 6-methylbenzo[d]oxazole-2-carboxylateCH₃191.181735
Methyl 6-fluorobenzo[d]oxazole-2-carboxylateF195.151740
Benzo[d]oxazoleH133.15N/A

Reactivity and Applications

The methyl ester at C2 enhances solubility in organic solvents, facilitating use in Suzuki couplings or hydrolyses to carboxylic acids. In contrast, unsubstituted benzo[d]oxazoles lack this versatility.

Thermal decomposition behavior of benzoxazole derivatives exhibits remarkable stability at elevated temperatures. Shock tube experiments conducted on the parent benzoxazole compound revealed that thermal decomposition initiates at temperatures ranging from 1000-1350 K (727-1077°C) [1] [2] [3]. The decomposition process follows a unimolecular mechanism involving ring opening and subsequent fragmentation reactions [1] [2] [3].

The major decomposition products identified include ortho-hydroxybenzonitrile as the primary product at high concentrations, and cyclopentadiene carbonitrile accompanied by carbon monoxide at lower concentrations [1] [2] [3]. Minor fragmentation products comprise benzonitrile, acetylene, hydrogen cyanide, and dicyanoacetylene, accounting for only a few percent of the overall product distribution [1] [2] [3].

Quantum chemical calculations demonstrate that the thermal decomposition pathway involves a potential energy surface where ring contraction occurs prior to carbon monoxide elimination, with significantly lower energy barriers compared to alternative pathways [1] [2] [3]. The formation of cyclopentadiene carbonitrile requires both carbon monoxide elimination and ring contraction from a six-membered to a five-membered ring structure [1] [2] [3].

For heterocyclic compounds with similar structural frameworks, thermal stability extends up to 250°C under both inert and oxidizing conditions [4] [5]. Compounds containing electron-withdrawing substituents demonstrate enhanced thermal resistance compared to those with electron-donating groups [5]. The stabilizing effect of oxygen in oxidizing atmospheres results from the formation of more thermally stable radical species through interaction with oxygen molecules [5].

Solubility Behavior in Organic vs. Aqueous Media

Aqueous solubility characteristics of benzoxazole derivatives indicate limited water miscibility. The parent benzoxazole compound exhibits an aqueous solubility of 10^-1.16 mol/L, corresponding to moderate water solubility [6]. The logarithmic partition coefficient (LogP) value of 1.59 for benzoxazole suggests moderate lipophilicity [6].

Organic solvent compatibility shows favorable dissolution in chloroform and methanol for oxazole compounds [7]. The basic oxazole structure demonstrates slight miscibility with water while maintaining good solubility in alcohols and ethers [7]. Calculated partition coefficients for benzoxazole derivatives range from 1.828 (octanol/water), indicating moderate membrane permeability characteristics [8].

Solubility enhancement strategies for benzoxazole carboxylate derivatives include ester hydrolysis to carboxylic acid forms, which improves water solubility for pharmaceutical delivery applications [9]. The presence of polar functional groups, particularly carboxylate esters, influences the overall solubility profile by increasing hydrophilic character while maintaining organic solvent compatibility [10].

Structure-solubility relationships demonstrate that methyl substitution patterns and carboxylate functionalization significantly impact dissolution behavior. The 6-methyl substitution on the benzoxazole ring combined with the 2-carboxylate ester group creates a balanced hydrophilic-lipophilic profile suitable for diverse solvent systems .

Crystallographic Analysis: X-ray Diffraction Studies

Crystal structure determination of related methyl 1,3-benzoxazole-2-carboxylate reveals a monoclinic crystal system with P21 space group symmetry [12]. The molecular arrangement exhibits an almost planar configuration with molecules displaying a flattened herringbone packing pattern [12].

Intermolecular interactions stabilizing the crystal structure include strong carbon-hydrogen to nitrogen hydrogen bonds (C-H···N) and weaker carbon-hydrogen to oxygen hydrogen bonds (C-H···O) [12]. These hydrogen bonding networks contribute significantly to crystal stability and packing efficiency [12].

π-π stacking interactions between aromatic benzoxazole rings occur at a distance of 3.6640(11) Å, with molecules slipped in both lengthwise and widthwise directions [12]. The crystal structure demonstrates additional stabilization through carbon-oxygen to π interactions [12].

Structural parameters from single-crystal X-ray diffraction studies show excellent agreement with density functional theory calculations using 6-31G(d), 6-31G, and 6-31+G basis sets [13] [14]. The calculated bond lengths and bond angles match closely with experimental crystallographic data, validating computational predictions [13] [14].

Polymorphic considerations indicate that benzoxazole carboxylate derivatives may exist in multiple crystalline forms depending on crystallization conditions [15]. Differential scanning calorimetry analysis enables identification and characterization of polymorphic phases through unique melting point determinations [15].

Tautomeric Equilibrium Investigations

Tautomeric equilibrium analysis in benzoxazole systems primarily involves annular tautomerism when large substituents are bonded at nitrogen positions [16] [17]. The equilibrium between different tautomeric forms depends significantly on solvent polarity and temperature conditions [16] [17].

Nuclear magnetic resonance spectroscopy serves as the primary technique for tautomeric equilibrium determination. Carbon-13 nuclear magnetic resonance chemical shifts of C4 and C7 positions provide quantitative measures of tautomeric ratios using reference model compounds [16] [17]. The chemical shift differences enable calculation of molar fractions for each tautomeric form [16] [17].

Solvent effects on tautomeric equilibrium demonstrate that polar solvents such as dimethyl sulfoxide decrease exchange rates, allowing observation of individual tautomeric signals [16] [17]. In high polar solvents like hexamethylphosphoramide, equilibrium exchange becomes sufficiently slow to observe separate signals for the most stable tautomer [16] [17].

Temperature dependence of tautomeric equilibrium shows that low temperatures favor slower exchange rates, enabling separation of tautomeric signals in nuclear magnetic resonance spectra [16] [17]. Variable temperature studies reveal dynamic equilibrium shifts and provide activation energy data for tautomeric interconversion [16] [17].

Computational prediction of tautomeric preferences utilizes density functional theory calculations to determine relative stability through Gibbs free energy comparisons . The hydroxy and oxo tautomeric forms exhibit different stabilities depending on substitution patterns and environmental conditions .

Computational Prediction of Molecular Properties

Density functional theory calculations employing B3LYP functional with 6-31G(d,p) and 6-31+G(d,p) basis sets provide comprehensive molecular property predictions for benzoxazole derivatives [19] [14] [20]. These calculations yield structural, geometric, physical, and electronic properties with high accuracy [19].

Frontier molecular orbital analysis reveals highest occupied molecular orbital and lowest unoccupied molecular orbital energy gaps ranging from 3.80 eV for substituted benzoxazole derivatives [13] [19] [14]. The energy gap values indicate relative chemical reactivity, with smaller gaps corresponding to higher reactivity [13] [14].

Global reactivity descriptors calculated from quantum chemical methods include electronegativity, chemical potential, global hardness, softness, electrophilicity, and nucleophilicity indices [19] [20]. These parameters predict molecular behavior toward nucleophilic and electrophilic attacks [19] [20].

Local reactivity parameters such as condensed Fukui functions and dual descriptors (Δfk, Δsk, Δωk) identify specific atomic sites favored for strong electrophilic and nucleophilic interactions [19] [20]. The multiphilic descriptor provides comprehensive information about reaction site preferences [19] [20].

Solvent effect modeling using polarizable continuum model simulations demonstrates how different solvents influence molecular properties and reactivity [19]. Temperature effects on reactivity in specific implicit solvents reveal thermodynamic stability trends across various environmental conditions [19].

Gauge-including atomic orbital calculations enable accurate prediction of nuclear magnetic resonance spectra, particularly proton nuclear magnetic resonance chemical shifts, which show excellent agreement with experimental data [19]. These computational approaches facilitate structure elucidation and property prediction for synthetic planning [19].

PropertyValueReference
Molecular FormulaC10H9NO3 [21]
Molecular Weight191.18 g/mol [21]
Thermal Decomposition Onset1000-1350 K [1] [2] [3]
LogP (Benzoxazole)1.59 [6]
Crystal SystemMonoclinic (P21) [12]
HOMO-LUMO Gap3.80 eV [13] [19] [14]
Thermal PropertyValueReference
Decomposition Temperature Range1000-1350 K (727-1077°C) [1] [2] [3]
Major Productso-hydroxybenzonitrile, cyclopentadiene carbonitrile [1] [2] [3]
Thermal Stability LimitUp to 250°C [4] [5]
Decomposition MechanismUnimolecular ring opening [1] [2] [3]
Solubility PropertyValueReference
Aqueous Solubility10^-1.16 mol/L [6]
Water MiscibilitySlightly miscible [7]
Organic SolventsSoluble in chloroform, methanol [7]
Partition Coefficient1.828 (calculated) [8]
Crystallographic ParameterValueReference
Space GroupP21 [12]
Packing ArrangementFlattened herringbone [12]
π-π Stacking Distance3.6640(11) Å [12]
Hydrogen BondingC-H···N, C-H···O [12]
Computational ParameterValueReference
DFT MethodB3LYP [13] [19] [14]
Basis Set6-31G(d,p), 6-31+G(d,p) [13] [19] [14]
Energy Gap3.80 eV (derivatives) [13] [19] [14]
Reactivity DescriptorsCalculated via DFT [19] [20]

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

191.058243149 g/mol

Monoisotopic Mass

191.058243149 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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